molecular formula C16H32 B087182 7-Methylenepentadecane CAS No. 13043-55-5

7-Methylenepentadecane

Cat. No.: B087182
CAS No.: 13043-55-5
M. Wt: 224.42 g/mol
InChI Key: ALLHOOZJEFGTPW-UHFFFAOYSA-N
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Description

7-Methylenepentadecane is an organic compound with the molecular formula C16H32. It is a hydrocarbon belonging to the class of alkenes, characterized by the presence of a methylene group attached to the seventh carbon of a pentadecane chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methylenepentadecane can be achieved through various methods, including:

    Oligomerization of α-olefins: This method involves the use of zirconocene catalysts to oligomerize higher α-olefins.

    Hydroformylation followed by hydrogenation: This method involves the hydroformylation of 1-hexene to form the corresponding aldehyde, followed by hydrogenation to yield this compound.

Industrial Production Methods

Industrial production of this compound is less common due to its specific applications in research and specialized industries. the methods mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

7-Methylenepentadecane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form alcohols, aldehydes, or carboxylic acids depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert this compound to its corresponding alkane.

    Substitution: The methylene group can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and ozone.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.

    Substitution: Halogenation reactions typically use chlorine or bromine in the presence of light or a catalyst.

Major Products Formed

    Oxidation: Alcohols, aldehydes, and carboxylic acids.

    Reduction: Pentadecane.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

7-Methylenepentadecane has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studies on the biological activity of alkenes often use this compound as a model compound.

    Medicine: Research into the pharmacological properties of alkenes may involve this compound.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Methylenepentadecane involves its interaction with various molecular targets and pathways. As an alkene, it can participate in addition reactions with electrophiles, leading to the formation of more complex molecules. The methylene group provides a site for chemical modifications, allowing for the study of structure-activity relationships in various chemical and biological systems .

Comparison with Similar Compounds

Similar Compounds

    Pentadecane: A saturated hydrocarbon with the formula C15H32.

    1-Hexadecene: An alkene with the formula C16H32, differing in the position of the double bond.

    2-Hexyldecane: A saturated hydrocarbon with a similar carbon chain length but lacking the double bond.

Uniqueness

7-Methylenepentadecane is unique due to the presence of the methylene group at the seventh carbon, which imparts distinct chemical reactivity and properties compared to its saturated and unsaturated analogs. This structural feature allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

7-methylidenepentadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32/c1-4-6-8-10-11-13-15-16(3)14-12-9-7-5-2/h3-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLHOOZJEFGTPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=C)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20472200
Record name 7-Methylenepentadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13043-55-5
Record name 7-Methylenepentadecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13043-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hexyl-1-decene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013043555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Methylenepentadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methylenepentadecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.894
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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